4-(3-Chlorophenyl)thiophene-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H7ClOS |
|---|---|
Molecular Weight |
222.69 g/mol |
IUPAC Name |
4-(3-chlorophenyl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C11H7ClOS/c12-10-3-1-2-8(4-10)11-7-14-6-9(11)5-13/h1-7H |
InChI Key |
HOWZKFHBDUGZAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC=C2C=O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of 4 3 Chlorophenyl Thiophene 3 Carbaldehyde
Reactions of the Carbaldehyde Functionality
The aldehyde group in 4-(3-chlorophenyl)thiophene-3-carbaldehyde is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions.
Nucleophilic Addition Reactions (e.g., Hydride Reduction, Organometallic Additions)
The electrophilic carbon of the carbaldehyde is susceptible to attack by nucleophiles. Hydride reduction, a common transformation, converts the aldehyde to a primary alcohol. While specific studies on the hydride reduction of this compound are not extensively detailed in the provided search results, general methodologies using reagents like sodium borohydride (B1222165) (NaBH₄) are standard procedures for this type of transformation. The reaction typically proceeds in an alcoholic solvent, such as methanol (B129727) or ethanol, to yield (4-(3-chlorophenyl)thiophen-3-yl)methanol.
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that add to the carbonyl carbon to form secondary alcohols after an acidic workup. masterorganicchemistry.com The reaction of this compound with an organometallic reagent would introduce a new carbon-carbon bond, leading to a diverse array of substituted secondary alcohols. The general mechanism involves the nucleophilic attack of the carbanion equivalent from the organometallic reagent on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated. youtube.com
| Reagent Class | Example Reagent | Product Type |
| Hydride Donors | Sodium Borohydride (NaBH₄) | Primary Alcohol |
| Organometallic | Grignard Reagents (e.g., CH₃MgBr) | Secondary Alcohol |
Condensation Reactions (e.g., Knoevenagel, Aldol, Schiff Base Formation)
Condensation reactions are cornerstone transformations for aldehydes, enabling the formation of new carbon-carbon and carbon-nitrogen double bonds.
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically in the presence of a weak base as a catalyst. wikipedia.org This reaction with this compound would yield α,β-unsaturated compounds, which are valuable synthetic intermediates. lookchem.comresearchgate.net A variety of active methylene compounds can be employed, leading to a diverse range of products.
Aldol condensation , another fundamental carbon-carbon bond-forming reaction, can occur between this compound and an enolizable ketone or another aldehyde. This reaction, typically catalyzed by an acid or a base, would result in the formation of a β-hydroxy aldehyde or ketone, which can subsequently dehydrate to an α,β-unsaturated carbonyl compound.
Schiff base formation occurs through the condensation of the aldehyde with primary amines. oncologyradiotherapy.comnih.gov This reaction proceeds via a hemiaminal intermediate, which then dehydrates to form an imine, or Schiff base. These compounds are significant in coordination chemistry and have been explored for their biological activities. The reaction is often catalyzed by a trace amount of acid and is reversible. researchgate.net
| Reaction | Reactant | Catalyst | Product Type |
| Knoevenagel | Active Methylene Compound (e.g., Malononitrile) | Weak Base (e.g., Piperidine) | α,β-Unsaturated Compound |
| Aldol | Enolizable Ketone/Aldehyde | Acid or Base | β-Hydroxy Carbonyl / α,β-Unsaturated Carbonyl |
| Schiff Base | Primary Amine (e.g., Aniline) | Acid | Imine (Schiff Base) |
Selective Oxidation Transformations to Carboxylic Acids
The aldehyde functionality of this compound can be selectively oxidized to the corresponding carboxylic acid, 4-(3-chlorophenyl)thiophene-3-carboxylic acid. A variety of oxidizing agents can be employed for this transformation. While specific examples for this exact molecule are not detailed in the search results, common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and silver oxide (Ag₂O). researchgate.net The choice of oxidant is crucial to avoid unwanted side reactions on the thiophene (B33073) ring or the chlorophenyl group.
Selective Reductive Transformations to Alcohols and Amines
As mentioned in section 3.1.1, the selective reduction of the carbaldehyde to the primary alcohol, (4-(3-chlorophenyl)thiophen-3-yl)methanol, is readily achieved using mild reducing agents like sodium borohydride. nih.gov
Furthermore, the carbaldehyde can be converted to an amine through reductive amination . This one-pot reaction involves the initial formation of an imine or enamine by reacting the aldehyde with an amine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comcommonorganicchemistry.comorganic-chemistry.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the starting aldehyde. xmu.edu.cn This method provides a direct route to primary, secondary, and tertiary amines depending on the nature of the amine used. organic-chemistry.org
Transformations Involving the Thiophene Ring System
The thiophene ring in this compound is an aromatic system that can undergo electrophilic substitution reactions.
Electrophilic Aromatic Substitution (EAS) Pathways
The thiophene ring is generally more reactive towards electrophilic aromatic substitution than benzene (B151609). researchgate.net The regioselectivity of EAS on a substituted thiophene is influenced by the electronic nature of the existing substituents. In this compound, the thiophene ring is substituted at the 3- and 4-positions. The 3-carbaldehyde group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the 5-position. The 4-(3-chlorophenyl) group is a bulky aryl substituent.
The directing effects of these substituents would need to be considered for any planned electrophilic substitution. Generally, for a 3-substituted thiophene with an electron-withdrawing group, the electrophilic attack is expected to occur at the 5-position. However, the steric bulk of the 4-aryl group might influence the accessibility of this position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. uni-muenchen.de The specific conditions for these reactions would need to be carefully chosen to achieve the desired regioselectivity and to avoid side reactions. wikipedia.orgnih.gov
Directed C–H Functionalization Strategies
The aldehyde group at the C3 position of the thiophene ring in this compound can act as a directing group in C–H functionalization reactions. This strategy enables the selective activation and subsequent modification of otherwise unreactive C–H bonds on the thiophene core, providing a direct route to poly-substituted thiophene derivatives. Transition metal catalysis, particularly with palladium, is a common approach for these transformations. nih.gov
The directing effect of the formyl group can facilitate functionalization at the C2 or C5 positions of the thiophene ring. nih.gov The regioselectivity of the reaction is often controlled by the specific catalyst system, ligands, and reaction conditions employed. This approach avoids the need for pre-functionalization of the thiophene ring, making it a more atom- and step-economical synthetic route. mdpi.com For instance, palladium-catalyzed direct arylation can introduce new aryl groups at specific positions, expanding the molecular complexity. mdpi.commdpi.comrsc.org The development of sequential functionalization methods further allows for the creation of 2,3,4- or 2,4,5-substituted thiophenes from a single precursor. nih.gov
| Reaction Type | Target C-H Position | Typical Catalyst/Reagents | Potential Product |
|---|---|---|---|
| Direct Arylation | C2 | Pd(OAc)₂, P(o-tol)₃, Base (e.g., K₂CO₃) | 2-Aryl-4-(3-chlorophenyl)thiophene-3-carbaldehyde |
| Direct Alkenylation | C2 | Pd(OAc)₂, Ligand, Alkene | 2-Alkenyl-4-(3-chlorophenyl)thiophene-3-carbaldehyde |
| Direct Arylation | C5 | Pd Catalyst, Specific Ligand (e.g., XPhos), Aryl Halide | 5-Aryl-4-(3-chlorophenyl)thiophene-3-carbaldehyde |
Reactivity of the Aryl Halide Position (3-Chlorophenyl Moiety)
The chlorine atom on the phenyl ring is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions and metal-halogen exchange, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig)
Aryl chlorides, while traditionally less reactive than bromides or iodides, can effectively participate in cross-coupling reactions using modern catalyst systems based on bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs). nih.gov These reactions are powerful tools for building molecular complexity.
Heck Reaction: This reaction couples the aryl chloride with an alkene to form a substituted alkene. wikipedia.org The process involves the oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org This allows for the introduction of vinyl groups onto the phenyl ring. organic-chemistry.org
Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne. wikipedia.orgsynarchive.com It is typically co-catalyzed by palladium and copper(I) and proceeds under mild conditions, making it a highly useful transformation for synthesizing arylalkynes. libretexts.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This is a versatile method for forming carbon-nitrogen bonds by coupling the aryl chloride with primary or secondary amines, amides, or other N-H containing compounds. wiley.com The development of specialized ligands has greatly expanded the scope of this reaction to include less reactive aryl chlorides. nih.govrsc.orgtcichemicals.com
| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Stilbene derivative |
| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Diphenylacetylene derivative |
| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | N-Aryl amine derivative |
Metal-Halogen Exchange Reactions for Further Functionalization
Metal-halogen exchange is a fundamental organometallic reaction that converts the aryl chloride into a more reactive organometallic species. wikipedia.org Most commonly, this involves reaction with an organolithium reagent, such as n-butyllithium or t-butyllithium, to replace the chlorine atom with lithium. This transformation inverts the polarity at the carbon atom, turning an electrophilic site into a potent nucleophilic one.
The resulting aryllithium intermediate can then be reacted with a wide variety of electrophiles to introduce diverse functional groups. For example, quenching with carbon dioxide provides a carboxylic acid, reaction with an aldehyde or ketone yields a secondary or tertiary alcohol, respectively, and reaction with an alkyl halide can introduce an alkyl group. It is important to note that in molecules with multiple reactive sites, such as this compound, the reaction conditions must be carefully controlled to prevent side reactions, like nucleophilic attack at the aldehyde or metalation of the thiophene ring. rsc.org
| Step 1: Reagent | Intermediate | Step 2: Electrophile | Final Functional Group |
|---|---|---|---|
| n-BuLi | Aryllithium | CO₂ | -COOH (Carboxylic acid) |
| n-BuLi | Aryllithium | DMF | -CHO (Aldehyde) |
| n-BuLi | Aryllithium | B(OMe)₃ then H₃O⁺ | -B(OH)₂ (Boronic acid) |
| Mg, THF | Grignard Reagent (Arylmagnesium chloride) | H₂O | -H (Dehalogenation) |
Heterocyclic Annulation and Cyclization Strategies
The aldehyde functionality is a versatile starting point for constructing new heterocyclic rings fused to the thiophene core, leading to the synthesis of thienopyridines, thienopyrimidines, and other related systems. These strategies typically involve a condensation reaction to form an intermediate, followed by an intramolecular cyclization.
One common approach is the Claisen-Schmidt condensation of the aldehyde with a ketone or another active methylene compound to form an α,β-unsaturated carbonyl compound (a chalcone (B49325) analogue). nih.govrasayanjournal.co.in This intermediate can then undergo cyclization with various binucleophiles. For example, reaction with hydrazine, guanidine, or urea (B33335) can lead to the formation of pyrazoline, pyrimidine, or dihydropyrimidinone rings, respectively. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities.
| Reactant(s) | Intermediate | Resulting Fused Ring | Fused Heterocyclic System |
|---|---|---|---|
| Malononitrile, Base | Thienylidene malononitrile | Pyridine | Thieno[3,4-c]pyridine |
| Acetophenone (forms chalcone), then Guanidine | Chalcone | Pyrimidine | Thieno[3,2-d]pyrimidine |
| Ethyl cyanoacetate, Sulfur, Base (Gewald reaction) | - | Aminothiophene | Dithieno[3,2-b:2',3'-d]thiophene derivative |
| 2-Aminoacetophenone | - | Quinoline | Thieno[3,2-b]quinoline |
Multi-Component Reactions (MCRs) Incorporating the Compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing structural elements of all components, are highly valued for their efficiency and ability to rapidly generate molecular diversity. The aldehyde group of this compound makes it an ideal substrate for several important MCRs, particularly isocyanide-based MCRs like the Passerini and Ugi reactions.
Passerini Reaction: This is a three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide. organic-chemistry.org The reaction yields an α-acyloxy carboxamide in a single, atom-economical step. nih.gov Using this compound as the aldehyde component allows for the straightforward synthesis of complex amides bearing the thiophene scaffold.
Ugi Reaction: This is a four-component reaction between an aldehyde, a primary amine, a carboxylic acid, and an isocyanide. baranlab.org The product is an α-acylamino carboxamide. The Ugi reaction offers even greater potential for creating molecular diversity than the Passerini reaction due to the introduction of a fourth point of variation from the amine component. nih.gov
| Reaction | Components | Product Class |
|---|---|---|
| Passerini (3-component) | This compound, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide |
| Ugi (4-component) | This compound, Primary Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide |
Mechanistic Investigations of Key Transformations Involving the Compound
Elucidation of Reaction Mechanisms for Functional Group Interconversions
The transformation of the carbaldehyde group into other functionalities such as carboxylic acids, alcohols, and amines proceeds through well-established reaction mechanisms.
Oxidation to Carboxylic Acid: The oxidation of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde to 4-(3-Chlorophenyl)thiophene-3-carboxylic acid can be achieved using various oxidizing agents. A common mechanism involves the formation of a hydrate (B1144303) intermediate upon reaction with water, which is then oxidized. For instance, using a chromium(VI) reagent like pyridinium (B92312) chlorochromate (PCC), the reaction would proceed through the formation of a chromate (B82759) ester intermediate. The subsequent elimination of a proton and the reduced chromium species yields the carboxylic acid.
Reduction to Alcohol: The reduction of the aldehyde to (4-(3-Chlorophenyl)thiophen-3-yl)methanol can be accomplished using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This results in the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated by a protic solvent or during aqueous workup to yield the primary alcohol.
Reductive Amination to Amine: The conversion to an amine, such as N-substituted-(4-(3-Chlorophenyl)thiophen-3-yl)methanamine, is typically achieved through reductive amination. This two-step, one-pot reaction begins with the reaction of the aldehyde with a primary or secondary amine to form a hemiaminal intermediate. The hemiaminal then dehydrates to form an iminium ion. The crucial second step is the reduction of this iminium ion by a reducing agent, often a milder one like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to afford the corresponding amine.
Transition State Analysis in Catalyzed Processes
While specific transition state analyses for catalyzed reactions of this compound are not extensively documented, insights can be drawn from theoretical studies on similar thiophene (B33073) systems. For instance, in palladium-catalyzed reactions, such as cross-coupling reactions to further functionalize the thiophene ring, the nature of the transition state is critical in determining the regioselectivity and efficiency of the reaction.
| Reaction Step | Key Structural Features of Transition State | Energy Barrier (kcal/mol) |
| C-H Bond Activation | Formation of a σ-palladium complex | Lower than CO₂ insertion |
| CO₂ Insertion | Three-membered cyclic arrangement (Pd-C(thiophene)-C(CO₂)) | Rate-determining step |
Note: The data in this table is based on theoretical calculations for the palladium-catalyzed carboxylation of unsubstituted thiophene and serves as an illustrative model. mdpi.com
Role of Catalysts and Ligands in Regio- and Stereoselective Synthesis
In the synthesis of derivatives of this compound, particularly through cross-coupling reactions that modify the thiophene core, the choice of catalyst and ligands is paramount for controlling regioselectivity. For example, in Suzuki-Miyaura cross-coupling reactions to introduce a substituent at a specific position on the thiophene ring, the steric and electronic properties of the phosphine (B1218219) ligands on the palladium catalyst can direct the reaction to a particular carbon atom.
Bulky and electron-rich ligands, for instance, can favor oxidative addition at less sterically hindered positions and influence the rate of reductive elimination, thereby controlling the formation of the desired regioisomer. While the aldehyde group itself can act as a directing group, the inherent electronic properties of the substituted thiophene ring also play a significant role. The development of highly chemoselective ligands allows for the preferential reaction at one reactive site over another, which is crucial when multiple functional groups or potential reaction sites are present in the molecule.
Kinetic Studies of Reaction Rates and Orders
Direct kinetic studies on reactions involving this compound are scarce. However, kinetic data from analogous compounds, such as thiophene-2-carbaldehyde (B41791), can provide valuable insights. A kinetic study on the oxidation of thiophene-2-carbaldehyde by imidazolium (B1220033) dichromate revealed a first-order dependence on the oxidant and a fractional order with respect to the substrate. ijsrst.comijsrst.com This suggests a complex reaction mechanism likely involving a pre-equilibrium step, such as the formation of an intermediate complex between the aldehyde and the oxidizing agent, before the rate-determining step.
The reaction rate was found to be largely unaffected by changes in ionic strength and the concentration of the hydrogen ion. ijsrst.com The study of the reaction at different temperatures allowed for the determination of activation parameters, providing further details into the energetics of the reaction pathway. ijsrst.com
| Reactant | Order of Reaction |
| Thiophene-2-carbaldehyde | Fractional |
| Imidazolium dichromate | First |
Note: This data is from a kinetic study on the oxidation of thiophene-2-carbaldehyde and is presented here as an analogy. ijsrst.comijsrst.com
Theoretical and Computational Chemistry Studies
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)
Analysis of the electronic structure is fundamental to understanding a molecule's reactivity and optical properties. This is primarily achieved by examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter that correlates with the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally implies a more reactive molecule that is more easily polarizable. mdpi.com
For a compound like 4-(3-Chlorophenyl)thiophene-3-carbaldehyde, DFT calculations would typically show the HOMO density distributed across the electron-rich thiophene (B33073) ring and the phenyl group, while the LUMO would likely be localized more towards the electron-withdrawing carbaldehyde group. nih.gov The presence of the chlorine atom on the phenyl ring would also influence the electron distribution and orbital energies. A data table summarizing these calculated energies would be a standard feature of such a study.
Table 1: Hypothetical Frontier Molecular Orbital Data This table is illustrative and not based on published data.
| Parameter | Calculated Value (eV) |
|---|---|
| EHOMO | - |
| ELUMO | - |
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule dictates its physical and biological properties. This compound has rotational freedom around the single bond connecting the thiophene and phenyl rings. Conformational analysis would involve calculating the molecule's energy as a function of the dihedral angle between these two rings. This process generates a potential energy surface, or energy landscape, which identifies the most stable (lowest energy) conformation and the energy barriers to rotation. researchgate.net The global minimum on this landscape corresponds to the most likely orientation of the rings relative to each other. For similar biaryl systems, non-planar (twisted) conformations are often the most stable due to the balance between conjugative effects (favoring planarity) and steric hindrance (favoring a twisted structure).
Reactivity Prediction through Computational Parameters (e.g., Fukui Functions, Electrostatic Potentials)
Computational methods can predict the most reactive sites within a molecule. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas showing positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov For this molecule, the oxygen of the carbaldehyde group would be a site of negative potential, while the hydrogen of the carbaldehyde and parts of the aromatic rings would show positive potential. mdpi.com
Fukui functions provide a more quantitative measure of local reactivity, identifying which atoms are most likely to accept or donate electrons. rsc.org By calculating the Fukui functions (f+, f-, f0), researchers can pinpoint the specific atoms most susceptible to nucleophilic, electrophilic, and radical attack, respectively. mdpi.com This information is invaluable for predicting the outcomes of chemical reactions.
Table 2: Hypothetical Reactivity Descriptors This table is illustrative and not based on published data.
| Atom/Region | MEP Value | Fukui Function (f+) | Fukui Function (f-) |
|---|---|---|---|
| Aldehyde Oxygen | - | - | - |
| Aldehyde Carbon | - | - | - |
Spectroscopic Property Prediction and Correlation with Electronic Structure
Theoretical calculations are widely used to predict various types of spectra, including UV-Visible, infrared (IR), and nuclear magnetic resonance (NMR). Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). The calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. These predicted spectra can be directly compared with experimental data to confirm the molecular structure and understand the electronic transitions involved. The primary electronic transitions are often from the HOMO to the LUMO.
Similarly, vibrational frequencies can be calculated to predict the IR spectrum. The computed frequencies and intensities can be correlated with specific vibrational modes of the molecule, such as the C=O stretch of the aldehyde or the C-Cl stretch, aiding in the interpretation of experimental IR data. nih.gov
Solvent Effects on Molecular Properties and Reactivity through Continuum and Explicit Models
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects in two primary ways. Continuum models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which is an efficient way to capture bulk solvent effects. Explicit solvent models involve surrounding the molecule with a number of individual solvent molecules, providing a more detailed, atomistic picture of solute-solvent interactions, though at a much higher computational cost. Studies using these models would reveal how properties like the HOMO-LUMO gap, conformational preferences, and predicted spectra change in different solvents (e.g., polar vs. non-polar), providing a more realistic prediction of the molecule's behavior in solution.
Advanced Applications in Materials Science and Organic Synthesis
Precursor in the Synthesis of Functional Polymers and Oligomers
4-(3-Chlorophenyl)thiophene-3-carbaldehyde is a valuable precursor in the development of functional polymers and oligomers, particularly within the class of polythiophenes. The aldehyde group provides a reactive site for both polymerization and post-polymerization modification, allowing for the introduction of various functionalities. Thiophene-based aldehydes, while sometimes difficult to polymerize directly, can be incorporated into larger monomeric units, such as trimers, which can then be successfully polymerized chemically or electrochemically. acs.orgresearchgate.net For instance, a strategy involves enclosing a thiophene-aldehyde molecule between two 3,4-ethylenedioxythiophene (B145204) (EDOT) units to facilitate electropolymerization. acs.orgresearchgate.net
The aldehyde functionality on the resulting polymer is a versatile handle for further chemical modifications. zenodo.org This allows for the cross-linking of polymer chains, for example, by using diamines like ethylenediamine, which enhances the material's stability and insolubility. researchgate.net Furthermore, the aldehyde groups can be used to graft other molecules, such as fluorescent nanoparticles, onto the polymer film, creating multifunctional materials. researchgate.net The presence of the 3-chlorophenyl group on the thiophene (B33073) ring influences the electronic properties, solubility, and solid-state packing of the resulting polymers, which is crucial for tuning their performance in electronic devices. rsc.org The modification of side chains and functional groups is a key strategy in altering the electrical properties of thiophene-based polymers to produce a diverse range of semiconductors. cas.org
Table 1: Polymerization Strategies for Thiophene-Aldehyde Derivatives
| Strategy | Description | Resulting Polymer Properties | Reference |
|---|---|---|---|
| Trimer Synthesis | Encapsulating the thiophene-aldehyde monomer between two easily polymerizable units like EDOT. | Enables successful chemical and electrochemical polymerization. | acs.orgresearchgate.net |
| Post-Polymerization Functionalization | Utilizing the reactive aldehyde group on the polymer backbone for further reactions. | Allows for cross-linking, grafting of molecules, and tuning of material properties. | researchgate.netzenodo.org |
| Side-Chain Engineering | Introducing substituents like the 3-chlorophenyl group to the thiophene monomer. | Modifies electronic structure, solubility, and morphology of the polymer. | rsc.orgcas.org |
Building Block for Optoelectronic Materials (e.g., Organic Semiconductors, OLEDs)
The unique π-conjugated system of the thiophene ring makes this compound an essential building block for optoelectronic materials. researchgate.net Thiophene-based molecules and polymers are extensively researched for their potential as organic semiconductors in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). cas.orgresearchgate.netsigmaaldrich.com
The structure of this compound allows for precise tuning of the material's electronic properties. The electron-withdrawing nature of both the chlorine atom and the carbaldehyde group, combined with the electron-rich thiophene core, creates a donor-acceptor (D-A) type structure. This is a common design strategy for narrowing the band gap and modifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of organic semiconductors. taylorfrancis.com The aldehyde group can be used in condensation reactions to extend the π-conjugation, forming larger oligomers and polymers with tailored optoelectronic characteristics. taylorfrancis.com Thienothiophenes, which are fused thiophene ring systems, are particularly promising for OLEDs due to their electron-rich, flat, and delocalized structures. beilstein-journals.orgmdpi.com The subject compound can serve as a starting material for the synthesis of such extended thiophene systems.
Intermediate in the Synthesis of Complex Organic Molecules, Natural Products, and Analogues
The aldehyde functionality of this compound makes it a highly useful intermediate in the synthesis of more complex organic molecules. Aldehydes are versatile functional groups that can participate in a wide range of carbon-carbon bond-forming reactions.
A prominent example is the Claisen-Schmidt condensation reaction to form chalcones (α,β-unsaturated ketones). By reacting thiophene-3-carbaldehyde derivatives with substituted acetophenones in the presence of a base like potassium hydroxide, a variety of chalcone (B49325) structures can be synthesized. nih.govresearchgate.net These chalcone derivatives are themselves important scaffolds in medicinal chemistry and materials science.
Furthermore, the aldehyde group can be transformed into other functional groups, paving the way for diverse synthetic pathways. For example, it can be converted into an acetal, which allows for lithiation of the thiophene ring at another position, followed by reaction with electrophiles to build more complex structures. mdpi.com This step-by-step construction is fundamental in the synthesis of complex heterocyclic systems and analogues of natural products. nih.gov
Design and Synthesis of Photoactive Systems (e.g., Photochromic Molecules)
This compound is a potential precursor for the design and synthesis of photoactive systems, particularly photochromic molecules like diarylethenes. Photochromic compounds can reversibly change their chemical structure and, consequently, their absorption spectra upon irradiation with light. wiley-vch.de
Thiophene rings are a cornerstone of many diarylethene-based photoswitches. nih.gov The synthesis of these molecules often involves creating a central ethene bridge (or another photo-switchable unit like perfluorocyclopentene) connecting two aryl or heteroaryl units, at least one of which is typically a thiophene derivative. researchgate.net The aldehyde group of this compound can be utilized to construct this central bridge through reactions such as the Wittig reaction or McMurry coupling. The substituents on the aryl and thiophene rings, such as the 3-chlorophenyl group, play a critical role in tuning the photochemical properties of the diarylethene, including its absorption wavelengths, quantum yields, and fatigue resistance. researchgate.net The incorporation of imine bonds via condensation with amines can also lead to materials with interesting photochromic properties. mdpi.comnih.gov
Applications in Supramolecular Chemistry and Covalent Organic Frameworks (COFs)
In the fields of supramolecular chemistry and materials science, this compound serves as an excellent building block for the construction of Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. princeton.edumdpi.com
The synthesis of COFs often relies on dynamic covalent chemistry, where aldehyde-functionalized monomers react with amine-functionalized monomers to form porous networks linked by imine bonds. ccspublishing.org.cn The aldehyde group of this compound makes it an ideal candidate for such condensation reactions. By reacting it with multi-topic amines (e.g., tri(4-aminophenyl)benzene), a porous framework can be constructed where the thiophene and chlorophenyl units are integral parts of the COF's structure. ccspublishing.org.cn
The incorporation of thiophene units into the COF backbone is of particular interest for creating electroactive materials. princeton.edunih.gov Thiophene-based COFs can exhibit semiconducting properties and have been explored as metal-free catalysts for reactions like oxygen reduction in fuel cells. nih.gov The specific morphology and properties of the resulting COF, such as its specific surface area and adsorption capabilities, can be tuned by the choice of monomers and synthetic conditions. ccspublishing.org.cn For example, a COF synthesized from thieno[3,2-b]thiophene-2,5-dicarbaldehyde (B1297048) exhibited an ultra-high iodine uptake of 5.97 g/g. ccspublishing.org.cn
Table 2: Mentioned Chemical Compounds
| Compound Name | Role/Application Area |
|---|---|
| This compound | Core subject, precursor, building block |
| 3,4-ethylenedioxythiophene (EDOT) | Monomer for facilitating polymerization |
| Ethylenediamine | Cross-linking agent for polymers |
| Polythiophenes | Class of functional polymers |
| Chalcones | Complex organic molecules synthesized from the subject compound |
| Acetophenones | Reactant for chalcone synthesis |
| Potassium hydroxide | Base catalyst in condensation reactions |
| Diarylethenes | Class of photochromic molecules |
| Perfluorocyclopentene | Central unit in some photoswitches |
| Covalent Organic Frameworks (COFs) | Porous crystalline polymers |
| tri(4-aminophenyl)benzene | Amine monomer for COF synthesis |
Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Routes for the Compound
The synthesis of substituted thiophenes is a cornerstone of heterocyclic chemistry. While classical methods exist, current research is heavily focused on developing more efficient, atom-economical, and environmentally benign synthetic pathways. For 4-(3-Chlorophenyl)thiophene-3-carbaldehyde, future efforts are likely to concentrate on refining existing methods and pioneering new ones that align with the principles of green chemistry.
Key research avenues include:
Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Suzuki-Miyaura cross-coupling are powerful tools for forming the crucial carbon-carbon bond between the thiophene (B33073) and chlorophenyl rings. nih.gov Future work will likely focus on using next-generation catalysts that operate at lower loadings, in greener solvents (like water or ionic liquids), and at lower temperatures to improve the sustainability of the process.
C-H Activation/Arylation: A more advanced and atom-economical approach involves the direct C-H arylation of a thiophene-3-carbaldehyde precursor. This eliminates the need to pre-functionalize the thiophene ring (e.g., with a bromine atom), reducing step count and waste generation.
Multicomponent Reactions (MCRs): Designing a one-pot synthesis where multiple starting materials react in a single step to form the complex product is a significant goal. researchgate.net MCRs are known for their high efficiency and convergence, offering a sustainable alternative to traditional linear syntheses. researchgate.net
Photoredox Catalysis: Visible-light-induced reactions represent a frontier in organic synthesis. Developing a photoredox-catalyzed pathway could enable the synthesis to proceed under exceptionally mild conditions, using light as a renewable energy source.
| Synthetic Strategy | Key Advantages | Future Research Focus |
|---|---|---|
| Advanced Suzuki-Miyaura Coupling | High reliability and functional group tolerance. nih.gov | Low-loading catalysts, green solvents, lower energy input. |
| Direct C-H Arylation | High atom economy, fewer synthetic steps. organic-chemistry.org | Improving regioselectivity and catalyst efficiency. |
| Multicomponent Reactions | High efficiency, reduced waste, operational simplicity. researchgate.net | Discovery of novel MCRs to build the target scaffold. |
| Photoredox Catalysis | Mild reaction conditions, use of renewable energy. organic-chemistry.org | Designing suitable photocatalytic cycles and finding compatible substrates. |
Exploration of Unconventional Reactivity Modes and Chemoselective Transformations
The structure of this compound features multiple reactive sites: the aldehyde group, the electron-rich thiophene ring, and the C-Cl bond on the phenyl ring. While the aldehyde is a classical site for transformations like condensation or oxidation/reduction, future research will delve into more unconventional and selective reactions. nih.gov
Thiophene Ring-Opening: Under specific conditions, the thiophene ring itself can undergo cleavage. researchgate.net Exploring this reactivity could lead to the synthesis of novel acyclic sulfur-containing compounds that are not easily accessible through other routes. researchgate.net
Chemoselective Aldehyde Functionalization: Developing reactions that modify the aldehyde group without affecting the other functional groups is crucial. This includes novel olefination, cyanation, or multicomponent reactions where the aldehyde participates selectively. For instance, its use in synthesizing chalcone (B49325) derivatives has been demonstrated with the parent thiophene-3-carbaldehyde. nih.govnih.gov
Late-Stage C-H Functionalization: Research into selectively functionalizing the C-H bonds on either the thiophene or phenyl rings, after the main scaffold is built, would provide rapid access to a library of derivatives for screening in various applications.
Dual-Functionalization Strategies: Designing reactions that simultaneously transform two different sites on the molecule in a controlled manner represents a significant synthetic challenge and an area of active research.
Integration into Flow Chemistry Methodologies for Scalable Synthesis
For any compound with potential applications, the ability to produce it safely and efficiently on a larger scale is critical. Flow chemistry, where reactions are run in continuous streams through tubes or channels, offers significant advantages over traditional batch processing. europa.eu
The integration of the synthesis of this compound into flow systems would be a major research direction for several reasons:
Enhanced Safety: Many synthetic steps, particularly those involving highly reactive intermediates or exothermic processes, are safer to handle in a flow reactor due to superior heat dissipation and smaller reaction volumes at any given moment. europa.eu
Improved Efficiency and Yield: The precise control over reaction parameters (temperature, pressure, stoichiometry, and reaction time) in a flow system often leads to higher yields, better selectivity, and reduced byproduct formation. beilstein-journals.org
Scalability: Scaling up production in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up large batch reactors. europa.eu
Automation: Flow systems are highly amenable to automation, allowing for continuous, unattended production and real-time analysis to ensure consistent product quality. beilstein-journals.org A key step like a Suzuki coupling could be optimized for flow, enabling efficient and scalable production of the core structure.
Advanced Computational Modeling for Precise Property Prediction and Reaction Design
Computational chemistry is an indispensable tool in modern chemical research, enabling scientists to predict molecular properties and design experiments with greater precision. For this compound, advanced computational modeling will be instrumental in guiding future research.
Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. tandfonline.com This allows researchers to understand the relative reactivity of different sites on the molecule, predict the outcomes of unknown reactions, and design more effective catalysts for its synthesis. tandfonline.com
Molecular Docking and Dynamics: In the context of discovering new applications, molecular docking can predict how the compound might bind to specific proteins or biological targets. nih.govmdpi.com Subsequent molecular dynamics simulations can then assess the stability of these interactions over time, providing crucial insights for the design of new functional molecules, such as enzyme inhibitors. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): By creating computational models that correlate structural features of a series of related thiophene derivatives with their observed activity (e.g., as corrosion inhibitors or in electronic materials), researchers can rationally design new compounds with enhanced performance. nih.gov
| Computational Method | Application Area | Predicted Insights |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Design & Property Prediction | Electron distribution, reaction barriers, spectroscopic signatures. tandfonline.com |
| Molecular Docking | Discovery of New Utilities | Binding modes and affinity to target proteins. mdpi.com |
| Molecular Dynamics (MD) | Binding Stability Analysis | Stability of ligand-protein complexes, conformational changes. researchgate.net |
| QSAR | Rational Design | Correlation between chemical structure and functional activity. nih.gov |
Discovery of New Synthetic Utilities and Non-clinical Applications
While the clinical potential of new compounds is often a major driver of research, molecules like this compound also hold promise in a variety of non-clinical areas. Future research will focus on leveraging its unique chemical structure as a building block for advanced materials and functional molecules.
Organic Electronics: The conjugated system formed by the thiophene and phenyl rings makes this compound and its derivatives potential building blocks for organic semiconductors, conductive polymers, and materials for organic light-emitting diodes (OLEDs). vulcanchem.com The aldehyde group provides a convenient handle for polymerization or for linking the core unit to other functional components.
Corrosion Inhibitors: Heterocyclic compounds containing sulfur and nitrogen atoms are often effective corrosion inhibitors for metals. Research could explore the potential of this molecule and its Schiff base derivatives to form protective films on metal surfaces.
Chemical Sensors: By functionalizing the aldehyde group with specific recognition units, it may be possible to develop chemosensors for detecting specific ions or molecules through changes in color or fluorescence.
Agrochemicals: The thiophene scaffold is present in some pesticides and herbicides. This compound could serve as a starting point for the synthesis and screening of new agrochemicals. Thiophene derivatives have shown promise as insecticides. nih.gov
Precursor for Complex Heterocycles: The compound is an ideal intermediate for synthesizing more complex, fused heterocyclic systems by leveraging the reactivity of both the aldehyde and the thiophene ring. fishersci.ca
Conclusion
Summary of Key Synthetic Advances and Reactivity Insights
The synthesis of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde is most commonly achieved through established methodologies for thiophene (B33073) ring construction. While specific, detailed experimental procedures for this exact compound are not extensively documented in publicly available literature, general synthetic strategies for substituted thiophenes are well-established. These often involve condensation reactions and metal-catalyzed cross-coupling reactions. For instance, a plausible approach involves the reaction of a suitable thiophene precursor with a 3-chlorophenylboronic acid derivative under Suzuki coupling conditions, followed by formylation at the 3-position of the thiophene ring. The reactivity of this compound is largely dictated by the aldehyde functional group. This group is susceptible to nucleophilic attack, allowing for a variety of transformations such as the formation of imines, alcohols (via reduction), and carboxylic acids (via oxidation). The presence of the electron-withdrawing chlorophenyl group can influence the reactivity of both the thiophene ring and the aldehyde, potentially enhancing the electrophilicity of the carbonyl carbon.
Broader Academic Impact on Heterocyclic Chemistry and Applied Sciences
The study of this compound and its derivatives contributes significantly to the broader field of heterocyclic chemistry. Thiophene-containing compounds are known to be "privileged structures" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets. The exploration of derivatives of this compound could lead to the discovery of new therapeutic agents with a range of activities. In materials science, the conjugated π-system of the thiophene ring is of particular interest for the development of organic semiconductors and conducting polymers. The ability to functionalize the aldehyde group allows for the tuning of the electronic properties of these materials and for their incorporation into larger polymeric structures.
Future Trajectories for Research on this compound
Future research on this compound is likely to follow several key trajectories. A primary focus will be on the development and optimization of synthetic routes to improve yields and reduce costs, making the compound more readily available for extensive research. A significant area of exploration will be the synthesis of a diverse library of derivatives by exploiting the reactivity of the carbaldehyde group. This will enable comprehensive structure-activity relationship (SAR) studies in the context of medicinal chemistry, with the aim of identifying compounds with potent and selective biological activities. Furthermore, the incorporation of this molecule into novel polymeric materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices, represents a promising avenue for future investigation. The unique combination of the thiophene and chlorophenyl moieties may impart desirable electronic and photophysical properties to such materials.
Q & A
Q. What are the optimized synthetic routes for preparing 4-(3-Chlorophenyl)thiophene-3-carbaldehyde, and how can purity be ensured?
Methodological Answer:
- Reductive Amination : A common approach involves reductive amination of thiophene-3-carbaldehyde derivatives with aryl amines. For example, coupling with 3-chlorophenyl-containing precursors under inert atmospheres (e.g., N₂ or Ar) using NaBH₃CN or other reducing agents .
- Purification : Flash column chromatography (eluent: CH₂Cl₂/MeOH/NH₄OH, 92:7:1) is effective for isolating the product. Monitor fractions via TLC and confirm purity using HPLC (>95%) .
- Yield Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to amine) and reaction time (12–24 hrs) to minimize side products like unreacted aldehyde or over-alkylated species .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and thiophene ring protons (δ ~6.8–7.5 ppm). Compare with literature data for analogous thiophene-carbaldehydes .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.
- Elemental Analysis : Validate C, H, N, and Cl content (deviation <0.4% for new compounds) .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane) and refine using SHELX software .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms?
Methodological Answer:
- Case Study : If NMR suggests a planar aldehyde group but computational models predict non-planarity, perform X-ray diffraction. For example, in analogous compounds like 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, crystallography confirmed coplanarity between the aldehyde and heterocyclic ring, resolving mechanistic ambiguities .
- Refinement Protocols : Use SHELXL for least-squares refinement and Olex2 for visualization. Report R-factors (<0.05 for high-resolution data) and validate bond lengths/angles against databases .
Q. What strategies are employed to study structure-activity relationships (SAR) for biological applications?
Methodological Answer:
- Derivatization : Synthesize analogs (e.g., replacing the 3-chlorophenyl group with 4-methoxyphenyl or introducing methyl groups to the thiophene ring) and compare bioactivity .
- Biological Assays : Test antimicrobial activity via microdilution (MIC values against E. coli and S. aureus) or anticancer potential via MTT assays (IC₅₀ against HeLa cells) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like dihydrofolate reductase or kinase enzymes .
Q. How can researchers address challenges in experimental phasing during crystallography?
Methodological Answer:
- Heavy-Atom Derivatives : Introduce heavy atoms (e.g., Hg or Pt) via post-synthetic modification. For example, merbaphen derivatives with Hg provided phasing power in early crystallographic studies .
- SHELX Suite : Use SHELXC/D/E for rapid, robust phasing in high-throughput pipelines. Prioritize data with resolution <1.2 Å and completeness >95% .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational and experimental solubility data?
Methodological Answer:
- Solubility Testing : Conduct shake-flask experiments in buffered solutions (pH 2–8) and compare with COSMO-RS predictions. For instance, if simulations overestimate solubility in water, assess hydrogen-bonding capacity via ALOGPS .
- Crystallographic Insights : Low solubility may correlate with tight crystal packing (e.g., π-π stacking in 4-(3-chlorophenyl)piperidine hydrochloride analogs). Modify substituents to disrupt packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
